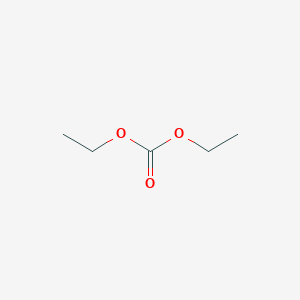

Diethyl carbonate

Cat. No. B041859

Key on ui cas rn:

105-58-8

M. Wt: 118.13 g/mol

InChI Key: OIFBSDVPJOWBCH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09221844B2

Procedure details

In a phosphinylation polymerization, each X and Y are R9HP— and G is a hydrocarbyl, which includes a silicone. Copolymerization occurs in the presence of a radical initiator such as AIBN, V-40, benzoyl peroxide, lauroyl peroxide (Luperox™), UV light (λ≦400 nm), 2,2-dimethoxyphenyl acetophenone (Irgacure® 651), and the like, in a solvent such as benzene, acetone, ethanol, 1,2-dichloroethane, propylene carbonate, dimethyl carbonate, diethyl carbonate, ethylene carbonate, butanone, ethylene glycol dimethyl ether, or DMF at a temperature of 25 to 140° C. to produce the polymer.

[Compound]

Name

hydrocarbyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

silicone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

2,2-dimethoxyphenyl acetophenone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

CC(N=N[C:8]([C:11]#N)(C)C)(C#N)C.[C:13]([O:21]O[C:23](=[O:30])[C:24]1C=CC=CC=1)(=[O:20])C1C=CC=CC=1.[C:31]([O:44]O[C:46](=[O:58])[CH2:47]CCCCCCCCCC)(=[O:43])CCCCCCCCCCC.[CH3:59][O:60][C:61]1([O:76][CH3:77])C=CC=CC1CC(C1C=CC=CC=1)=O>CN(C=O)C.COCCOC.CC(=O)CC.C1(=O)OC(C)CO1.ClCCCl.C(O)C.CC(C)=O.C1C=CC=CC=1>[C:61](=[O:20])([O:60][CH3:59])[O:76][CH3:77].[C:31](=[O:43])([O:44][CH2:11][CH3:8])[O:30][CH2:23][CH3:24].[C:13]1(=[O:20])[O:58][CH2:46][CH2:47][O:21]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(CC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(OCC(C)O1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

hydrocarbyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

silicone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C#N)N=NC(C)(C)C#N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O

|

Step Seven

|

Name

|

2,2-dimethoxyphenyl acetophenone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1(C(C=CC=C1)CC(=O)C1=CC=CC=C1)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a phosphinylation polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Copolymerization

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OC)(OC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC)(OCC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(OCCO1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09221844B2

Procedure details

In a phosphinylation polymerization, each X and Y are R9HP— and G is a hydrocarbyl, which includes a silicone. Copolymerization occurs in the presence of a radical initiator such as AIBN, V-40, benzoyl peroxide, lauroyl peroxide (Luperox™), UV light (λ≦400 nm), 2,2-dimethoxyphenyl acetophenone (Irgacure® 651), and the like, in a solvent such as benzene, acetone, ethanol, 1,2-dichloroethane, propylene carbonate, dimethyl carbonate, diethyl carbonate, ethylene carbonate, butanone, ethylene glycol dimethyl ether, or DMF at a temperature of 25 to 140° C. to produce the polymer.

[Compound]

Name

hydrocarbyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

silicone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

2,2-dimethoxyphenyl acetophenone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

CC(N=N[C:8]([C:11]#N)(C)C)(C#N)C.[C:13]([O:21]O[C:23](=[O:30])[C:24]1C=CC=CC=1)(=[O:20])C1C=CC=CC=1.[C:31]([O:44]O[C:46](=[O:58])[CH2:47]CCCCCCCCCC)(=[O:43])CCCCCCCCCCC.[CH3:59][O:60][C:61]1([O:76][CH3:77])C=CC=CC1CC(C1C=CC=CC=1)=O>CN(C=O)C.COCCOC.CC(=O)CC.C1(=O)OC(C)CO1.ClCCCl.C(O)C.CC(C)=O.C1C=CC=CC=1>[C:61](=[O:20])([O:60][CH3:59])[O:76][CH3:77].[C:31](=[O:43])([O:44][CH2:11][CH3:8])[O:30][CH2:23][CH3:24].[C:13]1(=[O:20])[O:58][CH2:46][CH2:47][O:21]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(CC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(OCC(C)O1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

hydrocarbyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

silicone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C#N)N=NC(C)(C)C#N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O

|

Step Seven

|

Name

|

2,2-dimethoxyphenyl acetophenone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1(C(C=CC=C1)CC(=O)C1=CC=CC=C1)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a phosphinylation polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Copolymerization

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OC)(OC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC)(OCC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(OCCO1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |